Coprogen
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Overview
Description
Coprogen is a type of siderophore, which are small, high-affinity iron-chelating compounds secreted by microorganisms such as fungi and bacteria. Siderophores play a crucial role in the acquisition of iron from the environment, which is essential for the growth and development of these microorganisms. This compound, specifically, belongs to the hydroxamate class of siderophores and is known for its ability to bind iron (III) ions with high specificity and affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coprogen typically involves the use of nonribosomal peptide synthetases (NRPSs), which are multi-enzyme complexes that facilitate the assembly of siderophores from amino acid precursors. The biosynthetic pathway of this compound starts with the amino acid L-ornithine, which undergoes a series of enzymatic modifications to form the final siderophore structure .
Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of specific fungi or bacteria that naturally produce this siderophore. For example, the fungus Trichoderma hypoxylon has been identified as a producer of amphiphilic this compound siderophores. The production process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of this compound using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Coprogen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its ferric complex, which is the form in which it binds iron (III) ions.
Reduction: The ferric complex of this compound can be reduced back to its ferrous form under certain conditions.
Substitution: this compound can participate in substitution reactions where the hydroxamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents such as sodium dithionite can be used to reduce the ferric complex of this compound.
Substitution: Various nucleophiles can be used in substitution reactions to modify the hydroxamate groups of this compound.
Major Products Formed:
Ferric this compound Complex: Formed through oxidation and subsequent binding of iron (III) ions.
Modified this compound Derivatives: Formed through substitution reactions.
Scientific Research Applications
Coprogen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of iron chelation and transport in microorganisms.
Biology: Investigated for its role in microbial iron acquisition and its impact on microbial growth and metabolism.
Medicine: Explored for its potential use in treating iron overload conditions and as a drug delivery agent through the Trojan horse strategy, where this compound conjugates are used to transport drugs into microbial cells.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments and in the development of biosensors for detecting iron levels .
Mechanism of Action
Coprogen exerts its effects by binding iron (III) ions with high specificity and affinity. The hydroxamate groups in this compound form stable complexes with iron (III) ions, facilitating their transport into microbial cells. Once inside the cell, the iron is released and utilized in various metabolic processes, including DNA replication, amino acid biosynthesis, and the citric acid cycle. The molecular targets of this compound include iron (III)-hydroxamate-binding proteins such as FhuD in Escherichia coli .
Comparison with Similar Compounds
Ferrichrome: Another hydroxamate siderophore produced by fungi, known for its high affinity for iron (III) ions.
Fusarinine: A hydroxamate siderophore produced by fungi, structurally similar to coprogen but with different side chains.
Rhodotorulic Acid: A hydroxamate siderophore produced by yeasts, with a simpler structure compared to this compound
Uniqueness of this compound: this compound is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property enhances its ability to transport iron across cell membranes and makes it a versatile tool in various scientific applications .
Properties
CAS No. |
31418-71-0 |
---|---|
Molecular Formula |
C35H53FeN6O13 |
Molecular Weight |
821.7 g/mol |
IUPAC Name |
[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
InChI |
InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1 |
InChI Key |
FQIVLXIUJLOKPL-DWZMLRRXSA-N |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
Isomeric SMILES |
C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3] |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
Key on ui other cas no. |
31418-71-0 |
Synonyms |
coprogen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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